molecular formula C10H12N2O3 B11072996 6-Hydroxy-1-(3-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

6-Hydroxy-1-(3-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11072996
M. Wt: 208.21 g/mol
InChI Key: FWHBDXDIMVJLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-1-(3-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative characterized by:

  • A hydroxyl group (-OH) at position 6.
  • A 3-hydroxypropyl substituent at position 1.
  • A methyl group (-CH₃) at position 4.
  • A carbonyl (C=O) at position 2.
  • A nitrile (-CN) at position 3.

This compound shares a core 2-oxo-1,2-dihydropyridine-3-carbonitrile structure with several analogs, differing primarily in substituents at positions 1 and 6. These structural variations influence physicochemical properties, bioactivity, and applications .

Properties

IUPAC Name

2-hydroxy-1-(3-hydroxypropyl)-4-methyl-6-oxopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-5-9(14)12(3-2-4-13)10(15)8(7)6-11/h5,13,15H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHBDXDIMVJLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C#N)O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-(3-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Hydroxyl, hydroxypropyl, methyl, oxo, and carbonitrile groups are introduced through various organic reactions such as alkylation, oxidation, and nitrile formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-(3-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The hydroxyl and hydroxypropyl groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the oxo group can yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-(3-hydroxypropyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties
Compound Name (CAS No.) Substituent at Position 1 Substituent at Position 6 Molecular Weight (g/mol) Key Applications/Properties
Target Compound (Not specified) 3-Hydroxypropyl -OH ~250.29* Research use; solubility in polar solvents
1-Butyl-6-hydroxy-4-methyl-2-oxo-... (39108-47-9) Butyl -OH 206.24 Laboratory research; moderate hydrophobicity
6-Hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxo-... (29333-76-4) 3-Methoxypropyl -OH ~250.29* Potential dye intermediates; enhanced thermal stability
1-(4-Fluorophenyl)-4-methyl-2-oxo-... (Discontinued) 4-Fluorophenyl -H Not reported High-purity heterocyclic synthesis
6-(4-Methoxyphenyl)-4-methyl-2-oxo-... (Not specified) -H 4-Methoxyphenyl ~252.27* Electronic properties for optoelectronics
6-Isopropyl-4-methyl-2-oxo-... (113123-41-4) -H Isopropyl 176.22 Lipophilic derivatives for agrochemicals

*Calculated based on molecular formula.

Key Observations:
  • Hydrophilicity : The 3-hydroxypropyl group in the target compound enhances water solubility compared to butyl (39108-47-9) or methoxypropyl (29333-76-4) derivatives .
  • Thermal Stability : Methoxypropyl derivatives (e.g., APY-M in ) exhibit superior thermal stability (up to 300°C) due to reduced hydrogen bonding, making them suitable for color filters in image sensors .
  • Electronic Properties : Aryl substituents (e.g., 4-methoxyphenyl in ) introduce π-conjugation, beneficial for optoelectronic applications, whereas alkyl chains favor solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.